1H,1H,7H-Dodecafluoro-1-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

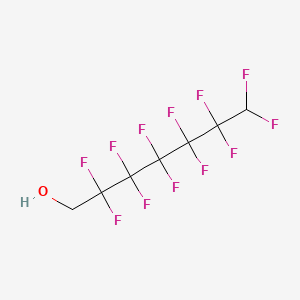

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNGMLDSIEFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC5F10CH2OH, C7H4F12O | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059832 | |

| Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-99-9 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecafluoroheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 335-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECAFLUOROHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPX5K7EC3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, experimental protocols, and toxicological profile of 1H,1H,7H-Dodecafluoro-1-heptanol. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the characteristics and applications of this fluorinated alcohol.

Overview and Chemical Identity

This compound is a fluorotelomer alcohol (FTOH), a class of organofluorine compounds characterized by a perfluorinated carbon chain linked to a hydrocarbon segment bearing a hydroxyl group.[1][2] Its unique molecular structure, combining a hydrophobic and oleophobic fluorinated tail with a hydrophilic alcohol head, imparts valuable physicochemical properties such as high thermal stability, chemical resistance, and low surface tension.[3][4] These characteristics make it a versatile compound in various industrial and research applications, from specialty coatings to the synthesis of advanced materials.[3][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol | [1] |

| CAS Number | 335-99-9 | [1][3][6] |

| Molecular Formula | C₇H₄F₁₂O | [1][3][6] |

| Molecular Weight | 332.09 g/mol | [1][3] |

| InChI Key | BYKNGMLDSIEFFG-UHFFFAOYSA-N | [2][6] |

| Synonyms | 1,1,7-Trihydroperfluoroheptanol, 1H,1H,7H-Perfluoroheptanol | [1][3][7] |

Physicochemical Properties

The distinct properties of this compound are quantified in the table below. Its low refractive index is characteristic of many fluorinated compounds. The high density compared to water and a boiling point of 170°C reflect the influence of the twelve fluorine atoms on its physical behavior.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 169°C to 170°C | [2][3] |

| Melting Point | -20°C | [2][3] |

| Density | 1.75 - 1.762 g/cm³ | [2][3] |

| Refractive Index (n20/D) | 1.318 - 1.32 | [2][3] |

| Flash Point | None | [2] |

Applications

The unique combination of a highly fluorinated, chemically inert segment and a reactive alcohol functional group makes this compound a valuable intermediate and functional material.

-

Fluorinated Surfactants and Coatings: Its ability to dramatically lower surface tension makes it a key ingredient in fluorinated surfactants.[3][4] These are used in specialty coatings and sealants to provide excellent water and oil repellency, ideal for protecting textiles, electronics, and automotive components.[3][5]

-

Polymer Synthesis: It serves as a monomer or intermediate in the synthesis of fluorinated polymers. These polymers possess enhanced durability, thermal stability, and chemical resistance, which are critical for high-performance applications.[3]

-

Electronics: In the electronics industry, it is used in the production of high-performance materials that require stability and resistance to harsh solvents, contributing to the longevity of components.[3][5]

-

Pharmaceutical and Biomedical Research: The compound is explored for its potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients.[5] Its amphiphilic nature allows it to form self-assembling structures like micelles, which can be investigated for drug delivery systems.[7]

Experimental Protocols: Synthesis of a Fluorinated Ester

While protocols for the synthesis of this compound are proprietary, its use as a reactant is well-documented. The following protocols detail the synthesis of 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, using the alcohol as a starting material, as described in published research.[8]

Approach I: Acid-Catalyzed Esterification

-

A mixture of pentafluorobenzoic acid (25 mmol), this compound (25 mmol), and concentrated sulfuric acid (1.25 mmol) in toluene (50 mL) is prepared.

-

The mixture is refluxed for 12 hours with a Dean-Stark apparatus to remove water.

-

After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed via rotary evaporation, and the resulting residue is purified.[8]

Approach II: Acyl Chloride Intermediate

-

Pentafluorobenzoic acid (25 mmol) is treated with thionyl chloride (37.5 mmol) and a few drops of DMF. The mixture is heated at 90°C for 4 hours.

-

After cooling, excess thionyl chloride is removed by rotary evaporation to yield the intermediate, pentafluorobenzoyl chloride.

-

A solution of this compound (25 mmol) in dichloromethane (10 mL) and triethylamine (30 mmol) is added to the residue at 0°C.

-

The reaction mixture is stirred at room temperature for 2 hours and then quenched with water.

-

The product is extracted, the organic layer is dried, and the solvent is evaporated for purification.[8]

Approach III: Steglich-Type Esterification

-

To a solution of pentafluorobenzoic acid (25 mmol), this compound (25 mmol), and 4-dimethylaminopyridine (DMAP, 2.5 mmol) in dichloromethane (50 mL), a solution of N,N'-dicyclohexylcarbodiimide (DCC, 27.5 mmol) in dichloromethane (20 mL) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then refluxed in dichloromethane for 12 hours.

-

After the reaction, the precipitated dicyclohexylurea is filtered off.

-

The filtrate is processed via standard aqueous workup, drying, and solvent evaporation to yield the crude product for purification.[8]

Toxicology and Biological Effects

There is limited toxicological data available for this compound specifically. However, data from closely related fluorotelomer alcohols (FTOHs), such as 6:2 FTOH, can be used to infer its likely hazard profile.

General Toxicity

FTOHs are known to cause various harmful effects in animal studies, including hepatotoxicity, neurotoxicity, and endocrine-disrupting activity.[1][3] For the related 6:2 FTOH, the acute oral toxicity in rats is considered slight.[6][9] It is not reported to be a skin or eye irritant in rabbits, nor a dermal sensitizer in mice.[6][9]

Table 3: Toxicological Data for 6:2 Fluorotelomer Alcohol

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | 1,750 mg/kg | Rat | [6][9] |

| Acute Dermal LD₅₀ | > 5,000 mg/kg | Rat | [6][9] |

| 90-Day Oral NOAEL * | 5 mg/kg/day | Rat | [6][9] |

| No-Observed-Adverse-Effect Level, based on hematology and liver effects. |

Metabolism and Mechanism of Action

The toxicity of FTOHs is closely linked to their metabolism.[1][3] In vivo, FTOHs are metabolized by cytochrome P450 enzymes (CYP450), leading to the formation of various metabolites.[1][3] This metabolic process can induce oxidative stress through the generation of reactive oxygen species (ROS), which is believed to be a key mechanism underlying the observed toxic effects.[1][3] Furthermore, FTOHs are recognized as precursors to persistent perfluorinated carboxylic acids (PFCAs), and studies have shown that the intermediate degradation products can be significantly more toxic than the PFCAs themselves.[2]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant.[1]

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

| P261 | Avoid breathing vapors/mist | [10] |

| P280 | Wear protective gloves/eye protection/face protection | [10] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move the person to fresh air.[10][11] Do not induce vomiting if ingested.[10][11]

References

- 1. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]

- 4. This compound | 335-99-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 335-99-9 [smolecule.com]

- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. nbinno.com [nbinno.com]

- 11. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol (CAS: 335-99-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H,1H,7H-Dodecafluoro-1-heptanol (CAS: 335-99-9), a fluorinated alcohol with unique physicochemical properties that make it a valuable compound in various scientific and industrial applications. This document collates available data on its chemical and physical characteristics, spectroscopic information, and potential applications. It further details experimental protocols for its use in synthesis and surface modification, and explores its likely biological interactions. The guide is intended to be a foundational resource for researchers and professionals in materials science, chemistry, and drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its highly fluorinated carbon chain imparts properties such as thermal stability, chemical resistance, and low surface tension.[1][2] These characteristics are key to its utility in specialized applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 335-99-9 | [3] |

| Molecular Formula | C₇H₄F₁₂O | [3] |

| Molecular Weight | 332.09 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | -20 °C | [4] |

| Boiling Point | 170 °C | [4] |

| Density | 1.75 g/cm³ | [4] |

| Refractive Index (n20D) | 1.32 | [4] |

| Purity | ≥ 97% (GC) | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR | Data available on PubChem | [3] |

| IR Spectrum | Data available from NIST | [3] |

| Mass Spectrum (EI) | Data available from NIST | [3] |

Synthesis and Reactions

The synthesis of fluorotelomer alcohols like this compound is typically achieved through a telomerization process. This process involves the reaction of a telogen, such as a perfluoroalkyl iodide, with a taxogen, like ethylene, to form longer-chain intermediates which are then converted to the final alcohol.[1][2]

A detailed experimental protocol for a reaction involving this compound in the synthesis of a derivative is provided below.

Experimental Protocol: Synthesis of 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate

This protocol is adapted from the work of Kascheeva et al. (2025) and describes three different approaches for the esterification of this compound with pentafluorobenzoic acid.[5]

Materials:

-

This compound

-

Pentafluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Thionyl Chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

Approach I: Acid-Catalyzed Esterification

-

To a 100 mL flask equipped with a magnetic stir bar, add pentafluorobenzoic acid (5.30 g, 25 mmol) and this compound (8.30 g, 25 mmol).

-

Carefully add concentrated H₂SO₄ (catalytic amount).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

Approach II: Acyl Chloride Intermediate

-

In a flask, treat pentafluorobenzoic acid (5.30 g, 25 mmol) with thionyl chloride (4.46 g, 37.5 mmol) and a few drops of DMF.

-

Heat the mixture at 90 °C for 4 hours.

-

After cooling to room temperature, remove excess SOCl₂ by rotary evaporation.

-

To the residue at 0 °C, add a solution of this compound (8.30 g, 25 mmol) in CH₂Cl₂ (10 mL) and triethylamine (30 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract the product.

Approach III: Steglich-Type Esterification

-

In a flask, dissolve pentafluorobenzoic acid, this compound, DCC, and a catalytic amount of DMAP in dichloromethane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the formation of the ester.

Applications and Experimental Workflows

This compound's unique properties lend it to a variety of applications, including as a component in fluorinated surfactants, specialty coatings, and in the electronics industry.[4] Its ability to reduce surface tension and provide hydro- and oleophobicity is particularly valuable.

Application: Fabrication of Superhydrophobic Surfaces

A significant application of this compound is in the creation of superhydrophobic surfaces. The following is an adapted protocol for the fabrication of a superhydrophobic stainless steel mesh.

Experimental Protocol: Preparation of a Superhydrophobic Stainless Steel Mesh

Materials:

-

Stainless steel mesh (e.g., 304 grade, 400 mesh)

-

Ethanol

-

Acetone

-

Deionized water

-

This compound

-

Anhydrous ethanol

Procedure:

-

Cleaning the Mesh:

-

Cut the stainless steel mesh to the desired size.

-

Sonically clean the mesh sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove any surface contaminants.

-

Dry the mesh in an oven at 60 °C.

-

-

Surface Modification:

-

Prepare a 1% (v/v) solution of this compound in anhydrous ethanol.

-

Immerse the cleaned and dried stainless steel mesh in this solution for 24 hours at room temperature to allow for the self-assembly of a fluorinated monolayer on the mesh surface.

-

-

Curing and Finalization:

-

Remove the mesh from the solution and rinse it with fresh ethanol to remove any unadsorbed molecules.

-

Cure the coated mesh in an oven at 120 °C for 1 hour to enhance the stability of the coating.

-

Allow the mesh to cool to room temperature before characterization.

-

Workflow for Superhydrophobic Surface Fabrication

Caption: Workflow for fabricating a superhydrophobic stainless steel mesh.

Biological Activity and Signaling Pathways

While specific studies on the antimicrobial activity of this compound against named microorganisms are limited in publicly available literature, the broader class of long-chain fatty alcohols and fluorinated alcohols are known to interact with and disrupt biological membranes.[1][6]

Likely Mechanism of Action: Membrane Disruption

The primary mechanism of action for the biological activity of fluorinated alcohols is likely the disruption of the lipid bilayer of cell membranes.[1][6] The amphipathic nature of these molecules, with a polar alcohol head group and a nonpolar, hydrophobic fluorinated tail, facilitates their insertion into the cell membrane. This insertion can alter the physical properties of the membrane, such as its fluidity and permeability.[6] At higher concentrations, this can lead to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Proposed Mechanism of Membrane Disruption

Caption: Proposed mechanism of bacterial cell membrane disruption.

Due to the general nature of this membrane-disrupting activity, it is unlikely that this compound interacts with specific signaling pathways in a targeted manner. Its effects are more likely to be a result of broad-spectrum cytotoxicity at effective concentrations.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile fluorinated alcohol with a range of potential applications driven by its unique physicochemical properties. This guide provides a summary of the current knowledge on this compound, including its properties, synthetic considerations, and potential applications in materials science and beyond. Further research is warranted to fully elucidate its biological activities and to develop specific protocols for its various promising applications.

References

- 1. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Superhydrophilic/Underwater Superoleophobic and Superhydrophobic Stainless Steel Meshes Used for Oil/Water Separation | MDPI [mdpi.com]

- 3. Dodecafluoroheptanol | C7H4F12O | CID 67639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods [mdpi.com]

- 6. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,7-Trihydroperfluoroheptanol for Researchers and Drug Development Professionals

Introduction

1,1,7-Trihydroperfluoroheptanol, also known as 1H,1H,7H-dodecafluoro-1-heptanol, is a fluorinated alcohol that serves as a valuable building block in organic synthesis and holds significant potential in the fields of medicinal chemistry and drug development. The unique properties imparted by its fluorine-rich structure, such as enhanced metabolic stability, lipophilicity, and binding affinity, make it a compound of interest for modifying therapeutic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data of 1,1,7-Trihydroperfluoroheptanol

The key quantitative data for 1,1,7-trihydroperfluoroheptanol are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value |

| Molecular Weight | 332.089 g/mol |

| Molecular Formula | C7H4F12O |

| CAS Registry Number | 335-99-9 |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |

| Melting Point | -20 °C |

| Boiling Point | 170 °C |

| Density | 1.76 g/cm³ |

| Flash Point | 52.5 °C |

| InChI Key | BYKNGMLDSIEFFG-UHFFFAOYSA-N |

| SMILES | C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Synthesis of 1,1,7-Trihydroperfluoroheptanol: An Experimental Protocol

The synthesis of fluorotelomer alcohols like 1,1,7-trihydroperfluoroheptanol is commonly achieved through the radical telomerization of a fluoroalkene (the taxogen) with an alcohol that serves as the chain transfer agent (the telogen). In this case, vinylidene fluoride (VDF) can be telomerized with methanol. The following is a representative experimental protocol based on established telomerization procedures.

Objective: To synthesize 1,1,7-trihydroperfluoroheptanol via the radical telomerization of vinylidene fluoride with methanol.

Materials:

-

Methanol (anhydrous)

-

Vinylidene fluoride (VDF)

-

Di-tert-butyl peroxide (or another suitable radical initiator)

-

High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller

-

Distillation apparatus

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and leak-tested to ensure a safe and inert reaction environment.

-

Charging the Reactor: The autoclave is charged with anhydrous methanol and the radical initiator (e.g., di-tert-butyl peroxide). The molar ratio of methanol to VDF is a critical parameter for controlling the chain length of the resulting telomers; a higher ratio of methanol favors the formation of shorter-chain alcohols.

-

Purging: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen that could inhibit the radical chain reaction.

-

Introduction of VDF: Vinylidene fluoride is introduced into the autoclave. The amount added is determined by the desired molar ratio with methanol.

-

Reaction Conditions: The autoclave is heated to the initiation temperature, which is dependent on the half-life of the chosen radical initiator (typically in the range of 120-150°C for di-tert-butyl peroxide). The reaction is allowed to proceed with constant stirring for several hours. The pressure inside the reactor will decrease as the VDF is consumed.

-

Quenching and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and any excess pressure is carefully vented. The resulting mixture of telomers is then purified by fractional distillation under reduced pressure to isolate the 1,1,7-trihydroperfluoroheptanol from other telomers and unreacted starting materials.

Safety Precautions: This synthesis involves high-pressure gases and potentially hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment.

Applications in Drug Discovery and Development

Fluorinated compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can modulate its physicochemical properties in beneficial ways.[1] While specific applications of 1,1,7-trihydroperfluoroheptanol in approved drugs are not widely documented, its utility lies in its role as a fluorinated building block.

The perfluoroalkyl chain can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. Furthermore, the lipophilicity of the fluorinated moiety can improve the drug's membrane permeability and bioavailability. Perfluoroalkyl-containing molecules are also being explored as drug delivery systems, for example, in the formation of stable emulsions and nanoparticles for targeted drug release.

Visualizing the Synthesis Workflow

The synthesis of 1,1,7-trihydroperfluoroheptanol via telomerization can be represented as a workflow. The following diagram, generated using the DOT language, illustrates the key steps of this process.

References

An In-depth Technical Guide to the Solubility of Dodecafluoroheptanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (dodecafluoroheptanol). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, alongside detailed experimental protocols for determining its solubility profile.

Understanding the Solubility of Dodecafluoroheptanol: A Theoretical Perspective

Dodecafluoroheptanol (C7H4F12O) is a highly fluorinated long-chain alcohol. Its solubility in various organic solvents is dictated by the interplay between its highly polar hydroxyl (-OH) group and its long, nonpolar, and fluorinated carbon chain. The principle of "like dissolves like" is central to predicting its solubility behavior.

The extensive fluorination of the carbon chain significantly influences its interaction with solvent molecules. Fluorinated chains are known to be both hydrophobic and lipophobic, meaning they tend to repel both water and hydrocarbon-based substances. This unique characteristic suggests that dodecafluoroheptanol will exhibit distinct solubility behavior compared to its non-fluorinated analogue, 1-heptanol.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group in dodecafluoroheptanol allows for hydrogen bonding with polar protic solvents. However, the long, fluorinated chain can hinder miscibility. Short-chain alcohols are generally miscible with water, but this miscibility decreases as the carbon chain length increases.[1][2] The bulky, fluorinated chain of dodecafluoroheptanol is expected to significantly reduce its solubility in many polar protic solvents compared to non-fluorinated alcohols of similar chain length.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. While the polar hydroxyl group of dodecafluoroheptanol can interact with these solvents, the fluorinated chain's lipophobicity may limit solubility. Some fluorinated compounds have shown instability in certain polar aprotic solvents like DMSO and acetonitrile.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long, nonpolar fluorinated chain of dodecafluoroheptanol is expected to confer a degree of solubility in nonpolar solvents.[4] The solubility of alcohols in nonpolar solvents generally increases with the length of the nonpolar carbon chain.[4] However, the unique nature of fluorous interactions means that it may not be perfectly miscible with all hydrocarbon-based nonpolar solvents.

-

Fluorinated Solvents (e.g., Perfluorohexane, HFIP): Dodecafluoroheptanol is expected to exhibit high solubility or be fully miscible in other fluorinated solvents due to favorable "fluorous-fluorous" interactions. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are recognized as unique solvents capable of dissolving a wide range of compounds.[5]

Qualitative Solubility Assessment of Dodecafluoroheptanol

In the absence of specific quantitative data, a qualitative assessment provides valuable initial insights. The following table outlines the expected solubility based on the chemical principles discussed above. These are predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding is possible, but the long fluorinated chain will limit miscibility. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Dipole-dipole interactions are possible, but the lipophobic nature of the fluorinated chain may lead to partial miscibility. |

| DMSO, DMF | Potentially Low & Reactive | Similar to other polar aprotic solvents, with the added consideration of potential for degradation of some fluorinated compounds.[3] | |

| Nonpolar | Hexane, Toluene | Moderate to High | The long, nonpolar fluorinated chain should promote solubility in nonpolar solvents. |

| Fluorinated | Perfluorohexane, HFIP | High / Miscible | "Fluorous-fluorous" interactions are highly favorable, leading to good miscibility. |

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data for dodecafluoroheptanol, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of dodecafluoroheptanol in a selected organic solvent at a specific temperature.

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of dodecafluoroheptanol to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of dodecafluoroheptanol.

-

-

Data Analysis:

-

Calculate the concentration of dodecafluoroheptanol in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental and Logical Workflows

To further clarify the process of solubility determination, the following diagrams, generated using Graphviz, illustrate the key workflows.

Caption: Experimental workflow for determining the solubility of dodecafluoroheptanol.

Caption: Logical framework for a comprehensive solubility profiling study.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Introduction

Fluorinated alcohols are organic compounds where at least one hydrogen atom has been replaced by a fluorine atom. This substitution dramatically alters the molecule's properties, including its acidity, polarity, and, notably, its thermal stability. The high bond energy of the carbon-fluorine (C-F) bond contributes to the enhanced thermal resilience of these compounds compared to their non-fluorinated analogs.

In the pharmaceutical industry, understanding the thermal stability of fluorinated alcohols is paramount. These compounds are used as intermediates, solvents, and key components of active pharmaceutical ingredients (APIs). Thermal degradation can lead to impurities, loss of efficacy, and potential safety concerns. Therefore, a thorough characterization of their behavior under thermal stress is a crucial aspect of drug development and manufacturing.

This guide focuses on the thermal stability of two main classes of fluorinated alcohols: short-chain fluorinated alcohols and fluorotelomer alcohols (FTOHs).

Thermal Degradation Pathways

The thermal decomposition of fluorinated alcohols proceeds through complex reaction pathways that are dependent on the molecular structure, temperature, and the surrounding atmosphere.

Fluorotelomer Alcohols (FTOHs)

For fluorotelomer alcohols, which have the general structure F(CF₂)nCH₂CH₂OH, the initial degradation steps are believed to involve the elimination of small molecules.[1] At lower temperatures, dehydrofluorination (elimination of hydrogen fluoride, HF) and dehydration are proposed as primary pathways.[1] As the temperature increases, C-C bond cleavage and other fragmentation reactions occur, leading to the formation of a variety of smaller fluorinated compounds, including perfluorinated carboxylic acids (PFCAs) and perfluoroalkenes.[1]

The general trend observed is that the thermal stability of FTOHs increases with the length of the perfluoroalkyl chain.[2]

Quantitative Thermal Stability Data

The primary technique for evaluating the thermal stability of fluorinated alcohols is Thermogravimetric Analysis (TGA). This method measures the mass loss of a substance as a function of temperature in a controlled atmosphere. The data is typically presented as a TGA curve (mass vs. temperature), and its first derivative (DTG curve) highlights the temperatures of maximum decomposition rates.

Table 1: Thermal Decomposition Data of Selected Fluorinated Alcohols

| Compound Name | Chemical Formula | Type | Onset of Decomposition (°C) | Observations |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | Short-Chain | Data not readily available | Hazardous decomposition products include carbon oxides and hydrogen fluoride.[3] |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | Short-Chain | > 250 | Intensive decomposition observed at 300°C (half-life of 42 hours).[2] |

| 4:2 Fluorotelomer Alcohol (4:2 FTOH) | F(CF₂)₄CH₂CH₂OH | Fluorotelomer | 200 - 600 (Gas-phase) | Products indicative of HF and CH₂ loss.[2] |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | F(CF₂)₆CH₂CH₂OH | Fluorotelomer | ~721 (on fabrics) | Degradation products include 1H-perfluorooctane, tetrafluoroethene (TFE), and perfluorohexanoic acid (PFHxA).[2] |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | F(CF₂)₈CH₂CH₂OH | Fluorotelomer | Data not readily available | Gas-phase decomposition yields perfluoro-1-decene and other hydroxyl-containing perfluorinated compounds.[2] |

Note: The conditions under which decomposition data are obtained can significantly influence the results. The data presented for FTOHs are from gas-phase thermal treatment or application on fabrics and may not directly correspond to standard TGA results under an inert atmosphere.

Experimental Protocols

Standardized protocols for the thermal analysis of all fluorinated alcohols are not universally established. However, based on methodologies for per- and polyfluoroalkyl substances (PFAS) and other related compounds, the following experimental workflows for TGA and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a fluorinated alcohol by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the fluorinated alcohol sample into an inert TGA crucible (e.g., alumina or platinum).[2]

-

-

Instrument Setup:

-

Purge the TGA instrument with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 30-50 mL/min to provide a non-reactive atmosphere.[2]

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate, typically 10°C/min.[2]

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature and time.[2]

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) to determine key parameters:

-

Onset temperature of decomposition (T_onset): The temperature at which significant mass loss begins.

-

Temperature of maximum decomposition rate (T_max): Determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Percentage of mass loss: Calculated for different temperature ranges or at the end of the experiment.

-

-

Differential Scanning Calorimetry (DSC)

Objective: To investigate thermal transitions such as melting and boiling points, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Sample Preparation:

-

Hermetically seal a small amount of the sample (typically 2-10 mg) in a DSC pan (e.g., aluminum).

-

Use an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Purge the DSC cell with an inert gas.

-

-

Thermal Program:

-

Subject the sample and reference to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).

-

-

Data Acquisition:

-

Measure the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic (melting, boiling) and exothermic (crystallization) events.

-

Calculate the enthalpy of transitions from the peak areas.

-

Analysis of Degradation Products

Identifying the products of thermal degradation is crucial for understanding the decomposition mechanism and potential hazards. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose.

Objective: To separate and identify the chemical species produced during the thermal decomposition of fluorinated alcohols.

Methodology:

-

Thermal Decomposition: A sample is heated rapidly to a specific decomposition temperature in a pyrolyzer coupled to a gas chromatograph.[2]

-

Chromatographic Separation: Volatile degradation products are separated in the GC column.[2]

-

Mass Spectrometric Detection: The separated components are identified by their mass spectra.[2]

Conclusion

The thermal stability of fluorinated alcohols is a critical consideration in their application, particularly in the pharmaceutical and chemical industries. The presence of fluorine generally enhances thermal stability, with a trend of increasing stability observed with longer perfluoroalkyl chains in fluorotelomer alcohols. The primary thermal degradation pathways for FTOHs involve dehydrofluorination and dehydration at lower temperatures, followed by more extensive fragmentation at higher temperatures.

While this guide provides a framework for understanding and evaluating the thermal stability of fluorinated alcohols, it also highlights the need for more comprehensive and standardized quantitative data. Further research employing techniques such as TGA and DSC on a wider range of pure fluorinated alcohols will be invaluable for building a more complete understanding of their thermal behavior. This will ultimately contribute to safer and more efficient processes in drug development and chemical manufacturing.

References

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1H,1H,7H-Dodecafluoro-1-heptanol. This fluorinated alcohol is a versatile compound with significant potential in various high-technology sectors, including materials science and pharmaceuticals. Its unique properties, such as high thermal stability and low surface tension, make it a valuable component in the development of advanced materials and drug delivery systems. This document details its chemical structure, summarizes its key physical and spectroscopic data in tabular form, and provides illustrative experimental protocols for its synthesis and application.

Chemical Structure and Identification

This compound, also known by several synonyms including 1,1,7-Trihydroperfluoroheptanol, is a partially fluorinated alcohol. The presence of a perfluorinated carbon chain and a terminal hydroxyl group gives the molecule its distinct amphiphilic character.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |

| CAS Number | 335-99-9 |

| Molecular Formula | C₇H₄F₁₂O |

| Molecular Weight | 332.09 g/mol |

| InChI | InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2 |

| InChIKey | BYKNGMLDSIEFFG-UHFFFAOYSA-N |

| SMILES | C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its extensive fluorination. This leads to high thermal stability, chemical resistance, and low surface energy.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow, clear liquid | |

| Melting Point | -20 °C | |

| Boiling Point | 170 °C | |

| Density | 1.75 g/cm³ | |

| Refractive Index (n20D) | 1.32 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 31 | 100 | [CH₂OH]⁺ |

| Other fragments not detailed in search results |

Experimental Protocols

Synthesis of this compound via Telomerization (Representative Protocol)

The synthesis of fluorinated alcohols like this compound is often achieved through the telomerization of a fluoroalkene with a telogen, such as an alcohol. The following is a representative workflow for such a synthesis.

Materials:

-

Vinylidene fluoride (taxogen)

-

Methanol (telogen)

-

Di-tert-butyl peroxide (initiator)

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

Charge a high-pressure autoclave reactor with methanol and the radical initiator, di-tert-butyl peroxide.

-

Introduce vinylidene fluoride into the reactor. The molar ratio of the telogen to the taxogen is critical in controlling the chain length of the resulting fluorotelomer alcohols.

-

Heat the reactor to initiate the radical telomerization. The reaction proceeds via a free-radical chain mechanism.

-

After the reaction is complete, cool the reactor and collect the resulting mixture of fluorotelomer alcohols.

-

Separate the desired this compound from the mixture of other fluorotelomers by fractional distillation under reduced pressure.

Application in the Formulation of Superhydrophobic Coatings (Representative Protocol)

The low surface energy of this compound makes it an excellent candidate for the creation of water-repellent surfaces. It can be used to functionalize nanoparticles, which are then deposited on a substrate to create a superhydrophobic coating.

Materials:

-

Silica nanoparticles

-

Ethanol

-

Ammonium hydroxide

-

This compound (or a reactive derivative like a fluoroalkylsilane)

-

Substrate (e.g., aluminum, glass)

-

Spin-coater

Procedure:

-

Synthesis of Silica Nanoparticles (Stöber Process):

-

Mix ethanol and ammonium hydroxide in a beaker with stirring.

-

Slowly add tetraethoxysilane (TEOS) to the mixture to form silica nanoparticles.

-

-

Functionalization of Silica Nanoparticles:

-

Disperse the synthesized silica nanoparticles in an ethanolic solution containing this compound (or its reactive derivative).

-

Allow the mixture to react to ensure the surface of the silica nanoparticles is functionalized with the fluorinated alcohol.

-

-

Coating Deposition:

-

Apply the suspension of functionalized silica nanoparticles onto the desired substrate using a spin-coater.

-

Control the spin speed and duration to achieve a uniform coating of the desired thickness.

-

-

Drying and Curing:

-

Dry the coated substrate to evaporate the solvent.

-

Cure the coating, if necessary, to enhance its durability and adhesion to the substrate.

-

Applications in Research and Drug Development

The unique properties of this compound have led to its use and investigation in several advanced applications:

-

Materials Science: It is a key component in the formulation of fluorinated surfactants and specialty coatings that provide excellent water and oil repellency. These coatings are utilized in textiles, electronics, and automotive applications to enhance durability and resistance to environmental factors.

-

Polymer Synthesis: It serves as a valuable intermediate in the synthesis of fluorinated polymers. These polymers inherit the desirable properties of the fluorinated alcohol, such as thermal stability and chemical resistance.

-

Drug Development: In the pharmaceutical industry, fluorinated alcohols are explored for their potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients. The amphiphilic nature of this compound allows it to form self-assembling structures like micelles, which can be investigated for drug delivery applications.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fluorinated alcohol with a unique combination of properties that make it a valuable compound in both academic research and industrial applications. Its high thermal stability, chemical resistance, and low surface energy are key attributes that are being leveraged in the development of advanced materials and are of growing interest in the field of drug development. Further research into the biological interactions and formulation capabilities of this compound is likely to expand its applications in the pharmaceutical and biomedical fields.

Spectroscopic Profile of 1H,1H,7H-Dodecafluoro-1-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1H,1H,7H-Dodecafluoro-1-heptanol, a fluorinated alcohol of significant interest in various scientific and industrial applications. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound, providing a consolidated reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 4.12 | Triplet | 13.4 | -CH₂OH |

| 6.08 | Triplet of Triplets | 51.2, 5.6 | -CF₂H |

| 2.60 | Singlet | - | -OH |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 58.9 (t, J = 26.5 Hz) | -CH₂OH |

| 108.7 (tt, J = 255, 31 Hz) | -CF₂H |

| 110-120 (m) | -CF₂- |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| -138.2 | -CF₂H |

| -130.1 | -CF₂- (adjacent to CF₂H) |

| -123.8 | -CF₂- |

| -122.1 | -CF₂- |

| -120.4 | -CF₂- |

| -114.5 | -CF₂- (adjacent to CH₂) |

Note: Specific coupling constants for ¹³C and ¹⁹F NMR were not fully available in the referenced data.

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 31 | 100 | [CH₂OH]⁺ |

| 51 | 25 | [CHF₂]⁺ |

| 69 | 15 | [CF₃]⁺ |

| 81 | 10 | [C₂F₃]⁺ |

| 101 | 30 | [C₂F₄H]⁺ |

| 131 | 55 | [C₃F₅]⁺ |

| 151 | 12 | [C₃F₆H]⁺ |

| 181 | 8 | [C₄F₇]⁺ |

| 213 | 5 | [C₅F₈H]⁺ |

| 281 | 3 | [M-CH₂OH]⁺ |

| 301 | 2 | [M-F]⁺ |

| 313 | <1 | [M-H₂O-H]⁺ |

| 332 | Not Observed | [M]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of spectroscopic data. The following sections outline the typical experimental procedures for acquiring NMR and GC-MS data for fluorinated compounds like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of fluorinated alcohols involves the following steps:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external standard is trifluorotoluene or hexafluorobenzene.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

¹⁹F NMR: A one-pulse experiment is also used. Due to the large chemical shift range of fluorine, a wider spectral width must be set. Proton decoupling may be used to simplify the spectra.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The analysis of fluorotelomer alcohols by GC-MS is a well-established method. A typical protocol is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Chromatographic Separation:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C).

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure the separation of the analyte from any impurities.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 30-400).

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the compound based on its retention time and fragmentation pattern. The mass spectrum is compared with spectral libraries (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logic diagram for spectroscopic data interpretation.

Potential Research Applications of Fluorotelomer Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorotelomer alcohols (FTOHs) are a class of per- and polyfluoroalkyl substances (PFAS) characterized by a fluorinated carbon chain and a terminal alcohol group.[1] Widely utilized as precursors in the synthesis of fluoropolymers and surfactants, FTOHs are integral to a variety of industrial and consumer products, including textiles, paints, adhesives, and cleaning agents, owing to their unique hydrophobic and oleophobic properties.[2][3][4] However, their volatility and potential for long-range environmental transport, coupled with their role as precursors to persistent perfluorinated carboxylic acids (PFCAs), have raised significant environmental and health concerns.[1][3] This technical guide provides an in-depth overview of the current research applications of FTOHs, focusing on their environmental fate, toxicology, and the analytical methodologies used for their study.

Physicochemical Properties and Environmental Fate

The environmental behavior of FTOHs is largely governed by their physicochemical properties. Their volatility facilitates atmospheric transport, contributing to the global distribution of PFCAs through atmospheric oxidation.[1] In aquatic and terrestrial environments, FTOHs undergo biotransformation to form a variety of metabolites, including PFCAs.[1][5]

Quantitative Data: Physicochemical Properties of Select FTOHs

| Property | 4:2 FTOH | 6:2 FTOH | 8:2 FTOH | 10:2 FTOH | Reference(s) |

| Molecular Weight ( g/mol ) | 264.07 | 364.08 | 464.09 | 564.1 | [6] |

| Vapor Pressure (Pa at 25°C) | - | - | 4.2 | - | [7] |

| Water Solubility (mg/L at 25°C) | - | - | 0.137 | - | [7][8] |

Note: Data for a comprehensive range of FTOHs is limited, with most studies focusing on 8:2 FTOH.

Toxicological Profile and Research Applications

The toxicology of FTOHs is an active area of research, with studies indicating a range of potential health effects, including neurotoxicity, hepatotoxicity, immunotoxicity, and endocrine-disrupting activity.[2][9] A significant mechanism underlying FTOH toxicity is the induction of oxidative stress.[2][9]

In Vivo and In Vitro Toxicity

Studies on 6:2 FTOH in rats have established an oral LD50 of 1750 mg/kg and a dermal LD50 of >5000 mg/kg.[10][11] A 90-day subchronic study identified a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day based on hematology and liver effects.[11] Research has also shown that 8:2 FTOH can cause liver injury and immunotoxicity in mice.[12] In vitro studies have demonstrated that FTOHs can interact with and modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for xenobiotic metabolism.[13][14]

Quantitative Data: Toxicological Endpoints for Select FTOHs

| FTOH | Test Organism | Endpoint | Value | Reference(s) |

| 6:2 FTOH | Rat | Acute Oral LD50 | 1750 mg/kg | [10][11] |

| 6:2 FTOH | Rat | Acute Dermal LD50 | >5000 mg/kg | [10][11] |

| 6:2 FTOH | Rat | 90-day Oral NOAEL | 5 mg/kg/day | [11] |

| 8:2 FTOH | Mouse | Immunotoxicity | Observed at 10, 30, 100 mg/kg/day | [12] |

| 8:2 FTOH | Mouse | Liver Injury | Observed at 10, 30, 100 mg/kg/day | [12] |

Biotransformation and Metabolic Pathways

FTOHs are metabolized in various organisms, leading to the formation of several intermediate and terminal products. The biotransformation pathways are complex and can vary depending on the organism and environmental conditions.

Aerobic and Anaerobic Degradation

Under aerobic conditions, FTOHs are known to degrade into PFCAs.[15] For instance, the aerobic biodegradation of 8:2 FTOH has an initial half-life of approximately 0.2 days per mg of initial biomass protein.[5] Anaerobic biotransformation of 8:2 FTOH is significantly slower, with half-lives ranging from 12.5 to 36.5 days under nitrate-reducing conditions.[16][17]

Quantitative Data: Environmental Degradation of 8:2 FTOH

| Condition | Matrix | Half-life | Reference(s) |

| Aerobic | Mixed microbial system | ~0.2 days/mg protein | [5] |

| Anaerobic (Nitrate-reducing) | AFFF-impacted soil | 12.5 - 36.5 days | [16][17] |

| Anaerobic (Sulfate- and Iron-reducing) | AFFF-impacted soil | >400 days (for >60% remaining) | [16][17] |

Signaling Pathways and Metabolic Activation

The metabolism of FTOHs is initiated by cytochrome P450 enzymes.[2][9] For example, human CYP2A6 has been identified as a key enzyme in the oxidation of 6:2 FTOH.[18] This initial oxidation is a critical step leading to the formation of various metabolites and is linked to the observed toxicity. Gestational exposure to 6:2 FTOH in mice has been shown to disrupt the blood-brain barrier in offspring through the activation of the AKT/NF-κB/MMP signaling pathway.[19]

Experimental Protocols

Analysis of FTOHs in Water by GC-MS/MS

This protocol outlines a general method for the quantification of FTOHs in water samples.

1. Sample Collection and Preservation:

-

Collect water samples in 40 mL volatile organic compound (VOC) vials with Teflon-lined septa.[20][21]

-

Preserve the sample by adding 2 mL of methanol to the vial.[20][21]

-

Ensure zero headspace in the vial to prevent volatilization of FTOHs.[20][21]

-

Store samples at 4°C and transport to the laboratory as soon as possible due to short holding times.[20]

2. Sample Preparation (Solid Phase Microextraction - SPME):

-

Prepare an internal calibration curve in 10 mL of LC/MS grade water with concentrations ranging from 2.5 to 2000 ng/L.[22]

-

Add mass-labeled internal standards to both samples and calibration standards.[22]

-

Use a Head-Space SPME (HS-SPME) method for extraction. The specific fiber, extraction time, and temperature should be optimized for the target FTOHs.

3. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Column: A suitable capillary column for PFAS analysis (e.g., Rtx-200).

-

Temperature Program: Optimize for separation of target FTOHs.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Chemical Ionization (PCI) is recommended for improved sensitivity and selectivity.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

4. Quality Control:

-

Analyze laboratory blanks and matrix spikes with each batch of samples.

-

Use isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.

In Vivo Toxicological Study of FTOHs in Rodents

This protocol provides a general framework for conducting a subchronic oral toxicity study of an FTOH in rats.

1. Test Substance and Animal Model:

-

Obtain the FTOH of interest with known purity.

-

Use a standard rodent model, such as Sprague-Dawley rats. Acclimate animals to laboratory conditions.

2. Experimental Design:

-

Administer the FTOH by oral gavage. Prepare dose formulations in a suitable vehicle (e.g., deionized water).[10]

-

Include a control group receiving the vehicle only and at least three dose groups. Dose selection should be based on preliminary range-finding studies. For example, for 6:2 FTOH, doses of 0, 5, 25, 125, and 250 mg/kg/day have been used.[11]

-

The study duration is typically 90 days for a subchronic study.[11]

3. Observations and Measurements:

-

Monitor clinical signs of toxicity and mortality daily.

-

Measure body weight and food consumption weekly.

-

Collect blood samples for hematology and clinical chemistry analysis at specified intervals and at termination.

-

Conduct a complete necropsy at the end of the study.

-

Weigh major organs and collect tissues for histopathological examination.

4. Data Analysis:

-

Analyze quantitative data (body weights, organ weights, clinical pathology) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Evaluate histopathological findings.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

Fluorotelomer alcohols represent a significant area of research due to their widespread use, environmental persistence, and potential for adverse health effects. This technical guide provides a foundational understanding of their properties, toxicological profiles, and the experimental approaches used to study them. Further research is needed to fill existing data gaps, particularly concerning the physicochemical properties and toxicological effects of a broader range of FTOHs. A deeper understanding of their mechanisms of toxicity and environmental fate is crucial for accurate risk assessment and the development of safer alternatives.

References

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]

- 4. alsglobal.com [alsglobal.com]

- 5. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]

- 9. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Biotransformation of 8:2 Fluorotelomer Alcohol in Soil from Aqueous Film-Forming Foams (AFFFs)-Impacted Sites under Nitrate-, Sulfate-, and Iron-Reducing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emerging investigator series: human CYP2A6 catalyzes the oxidation of 6:2 fluorotelomer alcohol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. alsglobal.eu [alsglobal.eu]

- 21. alsglobal.com [alsglobal.com]

- 22. ssi.shimadzu.com [ssi.shimadzu.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from 1H,1H,7H-Dodecafluoro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cationic, anionic, and non-ionic fluorinated surfactants starting from 1H,1H,7H-Dodecafluoro-1-heptanol. Fluorinated surfactants are of significant interest due to their unique properties, including high surface activity, thermal stability, and both hydrophobic and lipophobic characteristics, making them valuable in various applications, including drug delivery systems, specialty coatings, and advanced materials.[1]

Introduction

This compound is a readily available fluorinated alcohol that serves as a versatile starting material for the synthesis of a range of fluorinated surfactants.[1] The general strategy involves the conversion of the terminal alcohol group into a suitable leaving group, typically a tosylate, followed by nucleophilic substitution to introduce the desired hydrophilic head group. This document outlines the synthesis of three classes of surfactants: a cationic quaternary ammonium salt, an anionic sulfonate, and a non-ionic polyethylene glycol ether.

Synthesis Overview

The synthesis of these fluorinated surfactants from this compound can be visualized as a two-step process. The initial step is the activation of the alcohol, followed by the introduction of the specific head group to form the desired surfactant.

Caption: General synthetic pathways from this compound.

Part 1: Synthesis of 1H,1H,7H-Dodecafluoroheptyl Tosylate (Intermediate)

The crucial first step for the synthesis of cationic and anionic surfactants is the conversion of the primary alcohol of this compound to a tosylate. This enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Tosylation of this compound

Caption: Experimental workflow for the tosylation of the starting alcohol.

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and pyridine in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1H,1H,7H-Dodecafluoroheptyl tosylate as a white solid.

Expected Data:

| Parameter | Expected Value |

| Yield | 85-95% |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~6.0 (tt, 1H), ~4.2 (t, 2H), ~2.4 (s, 3H), ~2.3 (m, 2H) |

| ¹⁹F NMR (CDCl₃) | Peaks corresponding to the -CF₂- and -CF₂H groups |

| Appearance | White solid |

Part 2: Synthesis of a Cationic Fluorinated Surfactant